molecular formula C22H17N3O4 B14996581 3-(4-methylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

3-(4-methylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14996581
M. Wt: 387.4 g/mol
InChI Key: IRKKDUFJKKMVAP-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements

Preparation Methods

The synthesis of 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-methylbenzaldehyde and 4-nitrobenzylamine, which undergo a series of condensation and cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups under the influence of reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar compounds to 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione include other quinazoline derivatives and aromatic compounds with similar functional groups These compounds may share some chemical properties but differ in their specific activities and applications

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H17N3O4/c1-15-6-10-17(11-7-15)24-21(26)19-4-2-3-5-20(19)23(22(24)27)14-16-8-12-18(13-9-16)25(28)29/h2-13H,14H2,1H3

InChI Key

IRKKDUFJKKMVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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